E3 ligase Ligand-Linker Conjugates 11

Catalog No.
S006851
CAS No.
1835705-61-7
M.F
C39H61ClN4O6S
M. Wt
749.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugates 11

CAS Number

1835705-61-7

Product Name

E3 ligase Ligand-Linker Conjugates 11

IUPAC Name

(2S,4R)-1-[(2S)-2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C39H61ClN4O6S

Molecular Weight

749.4 g/mol

InChI

InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46)/t32-,33+,36-/m1/s1

InChI Key

DVLICOWBWULAJJ-RWTOGVPBSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O

Description

E3 Ligase Ligand-Linker Conjugate 11 is a synthesized compound which incorporates a ligand for the E3 ubiquitin ligase and a PROTAC linker to bring together target protein and ubiquitinating machinery.

Mechanism of Action:

E3-LLC-11 consists of two key domains:

  • E3 Ligase Ligand: This moiety binds to a specific E3 ubiquitin ligase, an enzyme responsible for tagging proteins for degradation. E3-LLC-11 often employs Thalidomide as the ligand, which targets the Cereblon (CRBN) E3 ligase [].
  • Linker: This spacer arm connects the E3 ligase ligand to the target protein binding moiety, which is not present in E3-LLC-11. The linker plays a crucial role in optimizing the distance and flexibility between the target protein and the E3 ligase [].

Function of E3-LLC-11 in PROTAC Development:

E3-LLC-11 serves as a versatile building block for the synthesis of complete PROTAC molecules. By attaching a ligand specific to the target protein to the linker of E3-LLC-11, a complete PROTAC is formed []. This PROTAC can then recruit both the target protein and the E3 ligase, bringing them in close proximity. The E3 ligase subsequently tags the target protein with ubiquitin, leading to its degradation by the proteasome [].

Applications in Scientific Research:

E3-LLC-11 offers valuable tools for researchers studying protein degradation and its potential therapeutic applications. Here are some specific examples:

  • Targeted Protein Degradation: E3-LLC-11 can be used to develop PROTACs for degrading disease-associated proteins, aiding in the development of new therapeutic strategies for various cancers and neurodegenerative diseases [].
  • Chemical Biology Studies: E3-LLC-11 facilitates the investigation of protein-protein interactions and the ubiquitin-proteasome system, providing insights into cellular regulatory mechanisms [].
  • Target Validation: PROTACs generated using E3-LLC-11 can be employed to validate the essentiality of specific proteins for cellular function and disease development [].

E3 ligase Ligand-Linker Conjugates 11 is a specialized compound designed for use in proteolysis-targeting chimera (PROTAC) technology. This compound integrates a ligand for the E3 ubiquitin ligase, specifically the Von Hippel-Lindau (VHL) ligand based on (S,R,S)-AHPC, and a polyethylene glycol (PEG) linker. The primary function of E3 ligase Ligand-Linker Conjugates 11 is to facilitate the targeted degradation of proteins, such as GFP-HaloTag7, by recruiting the ubiquitin-proteasome system to specific substrates within cellular environments .

E3-LLC-11 functions as part of a PROTAC molecule. The mechanism involves these steps []:

  • Target Protein Binding: The ligand portion of the complete PROTAC (E3-LLC-11 conjugated to a target protein ligand) binds to the specific protein targeted for degradation.
  • Recruitment of E3 Ligase: The E3 ligand moiety of the PROTAC interacts with the E3 ubiquitin ligase, bringing the target protein in close proximity.
  • Ubiquitination: The E3 ligase transfers ubiquitin molecules onto the target protein, marking it for degradation.
  • Proteasomal Degradation: The tagged protein is recognized by the cellular machinery, the proteasome, and broken down into its constituent amino acids.
Involving E3 ligase Ligand-Linker Conjugates 11 typically include:

  • Substitution Reactions: These reactions are crucial for attaching the linker to the ligand, enabling the formation of the complete conjugate.
  • Ubiquitination: Once the conjugate binds to its target protein, it promotes ubiquitination, marking the protein for degradation by the proteasome.

The typical reaction conditions may involve solvents like dimethylformamide and reagents such as primary amines and bases like DIPEA at elevated temperatures to ensure effective coupling of components .

E3 ligase Ligand-Linker Conjugates 11 exhibits significant biological activity by inducing the degradation of specific proteins within cells. This activity is particularly valuable in research settings where understanding protein function and regulation is essential. By facilitating targeted protein degradation, this compound helps elucidate cellular pathways and mechanisms related to diseases such as cancer .

The synthesis of E3 ligase Ligand-Linker Conjugates 11 involves several key steps:

  • Ligand Preparation: The VHL ligand is synthesized using standard organic synthesis techniques.
  • Linker Attachment: The PEG linker is conjugated to the VHL ligand through a series of substitution reactions, often using coupling agents in organic solvents.
  • Purification: The final product undergoes purification techniques such as high-performance liquid chromatography to ensure high purity and yield.

These methods can be adapted for scale-up in industrial settings while maintaining quality control through analytical techniques like mass spectrometry .

E3 ligase Ligand-Linker Conjugates 11 has a wide range of applications:

  • Research: Used extensively in cell biology to study protein interactions and degradation pathways.
  • Therapeutics: Potentially applicable in developing treatments for diseases where targeted protein degradation could inhibit tumor growth or other pathological processes.
  • Drug Development: Serves as a tool in pharmaceutical research for creating new drugs that exploit the ubiquitin-proteasome system .

Interaction studies involving E3 ligase Ligand-Linker Conjugates 11 focus on its binding affinity and specificity towards target proteins. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics and affinity.
  • Fluorescence Resonance Energy Transfer: To assess interactions within living cells.
  • Co-immunoprecipitation: To confirm physical interactions between the conjugate and target proteins.

Such studies help characterize the effectiveness of E3 ligase Ligand-Linker Conjugates 11 in mediating protein degradation .

E3 ligase Ligand-Linker Conjugates 11 shares similarities with other compounds used in PROTAC technology but stands out due to its specific design and functional capabilities. Here are some comparable compounds:

Compound NameUnique Features
E3 Ligase Ligand-Linker Conjugate 94Utilizes different E3 ligases like Cereblon; broader target range.
cIAP1 Ligand-Linker Conjugate 11Targets inhibitor of apoptosis proteins; distinct mechanism of action .
E3 Ligase Ligand-Linker Conjugate 6Incorporates alternative linkers for varied stability; different biological targets .

E3 ligase Ligand-Linker Conjugates 11 is unique due to its specific incorporation of the VHL ligand and its effectiveness in targeting specific proteins for degradation, making it a valuable asset in both research and therapeutic contexts .

XLogP3

6.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

748.4000345 g/mol

Monoisotopic Mass

748.4000345 g/mol

Heavy Atom Count

51

Dates

Modify: 2023-08-15
[1]. Ashton C. Lai, et al. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angew Chem Int Ed Engl. 2016 Jan 11; 55(2): 807–810.

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